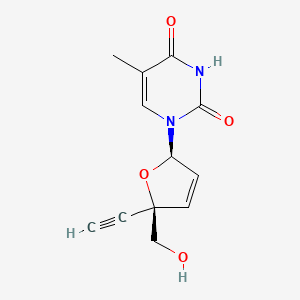

(2S,5S)-Censavudine

Description

Historical Context of Censavudine Development

The development of censavudine traces back to academic research institutions before progressing through pharmaceutical company pipelines.

Originating Institutions and Initial Development

Censavudine was originally developed at Yale University. wikipedia.orgpharmakb.com Oncolys BioPharma later obtained worldwide global rights to develop and commercialize the compound for HIV treatment in 2006. oncolys.com Oncolys BioPharma then granted a sub-license to Bristol-Myers Squibb in 2010. oncolys.com

Evolution of Nomenclature (e.g., Festinavir, BMS-986001, OBP-601, TPN-101)

Censavudine has been known by several names throughout its development. Until 2013, it was referred to as festinavir. wikipedia.org The name was changed to avoid confusion with HIV protease inhibitors, which typically have the "-navir" suffix. wikipedia.org Other code designations and names include BMS-986001, OBP-601, 4'-Ed4T, and TPN-101. wikipedia.orgthebodypro.comclinicaltrials.euspringer.commedchemexpress.comnih.gov

Here is a table summarizing the nomenclature:

| Name | Type |

| Censavudine | INN, USAN |

| Festinavir | Previous Name |

| BMS-986001 | Development Code |

| OBP-601 | Development Code |

| TPN-101 | Development Code |

| 4'-Ed4T | Chemical Designation |

| 4'-ethynyl-d4T | Chemical Designation |

| 4'-ethynylstavudine | Chemical Designation |

Overview of Censavudine's Classification as a Nucleoside Analog and Reverse Transcriptase Inhibitor

Censavudine is classified as a nucleoside analog and functions as a nucleoside reverse transcriptase inhibitor (NRTI). oncolys.comthebodypro.comspringer.commedchemexpress.comdrugbank.comtargetmol.com NRTIs are a class of antiretroviral drugs that inhibit the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. thebodypro.comdrugbank.comwikipedia.org By blocking this enzyme, NRTIs prevent the virus from multiplying. thebodypro.com Censavudine is structurally similar to stavudine (B1682478) (d4T), an FDA-approved NRTI. thebodypro.comresearchgate.net The active form of censavudine, BMS-986001-5'-triphosphate, acts as a substrate for HIV-1 reverse transcriptase, leading to the termination of viral DNA synthesis. researchgate.net

Current Research Trajectories and Repurposing Initiatives for Censavudine

While initially developed for HIV infection, research into censavudine has expanded to explore its potential in other therapeutic areas. Although a Phase IIb clinical study for HIV was completed, development for this indication was discontinued (B1498344) by Oncolys BioPharma due to considerations regarding the HIV market landscape at the time. oncolys.com

Subsequently, Oncolys concluded an exclusive worldwide license with sublicensing rights for OBP-601 (censavudine) with Transposon Therapeutics, Inc., a company focused on applying reverse transcriptase inhibitors to other diseases. oncolys.com This has led to the investigation of censavudine (TPN-101) for neurodegenerative diseases. clinicaltrials.euspringer.compharmaceutical-technology.com

Current research trajectories include studying censavudine as a potential treatment for Aicardi-Goutières Syndrome (AGS), a rare genetic disorder affecting the brain and immune system. clinicaltrials.eu A Phase 2a clinical trial is underway to evaluate the safety and effectiveness of censavudine in AGS patients, with objectives including measuring the interferon score and assessing clinical status. clinicaltrials.eu

Censavudine is also under development for other neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), progressive supranuclear palsy (PSP), and Alzheimer's Disease. springer.compharmaceutical-technology.commdpi.com Clinical trials are exploring its safety, tolerability, and potential effects on disease progression in these conditions. mdpi.compsp-blog.org For instance, a Phase 2a trial in patients with ALS/FTD associated with C9orf72 mutations aimed to characterize the safety and tolerability of TPN-101. mdpi.com Research presented in 2024 regarding a Phase 2a trial in PSP indicated that censavudine was acceptably safe, though the trial's size and duration were noted as limitations for definitively assessing efficacy in slowing progression. psp-blog.org

These repurposing initiatives highlight the ongoing academic and clinical investigation into the therapeutic potential of censavudine beyond its initial focus on HIV.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYWBJSVKUFFSU-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212893 | |

| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634907-30-5 | |

| Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Censavudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Censavudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENSAVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Censavudine

Elucidation of Reverse Transcriptase Inhibition by Censavudine

Censavudine, as an NRTI, targets viral reverse transcriptase, preventing the synthesis of viral DNA from RNA thebodypro.commedchemexpress.commedchemexpress.comnih.gov. The active triphosphate metabolite of censavudine is recognized as a substrate for incorporation by reverse transcriptase nih.govresearchgate.net. Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the censavudine analog prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis wikipedia.org.

Interaction with HIV-1 Reverse Transcriptase

The active form of censavudine, its 5'-triphosphate, acts as an alternative substrate for HIV-1 reverse transcriptase-catalyzed DNA synthesis nih.govnih.gov. This competitive inhibition disrupts the normal process of reverse transcription, which is essential for HIV replication thebodypro.commdpi.com. Molecular modeling studies have been used to understand the interaction of censavudine-5'-triphosphate with HIV-1 reverse transcriptase nih.gov. These models show the analog triphosphate bound at the polymerase active site, positioned prior to phosphodiester bond formation nih.gov.

Differential Activity Against HIV-1 and HIV-2 Reverse Transcriptase

Research has indicated that censavudine exhibits differential activity against HIV-1 and HIV-2 reverse transcriptase medchemexpress.commedchemexpress.comnih.gov. Notably, censavudine has shown greater in vitro activity against HIV-2 compared to HIV-1 medchemexpress.commedchemexpress.comncats.ionih.govtargetmol.com.

In single-cycle assays, censavudine inhibited HIV-2 isolates with 50% effective concentrations (EC₅₀s) ranging from 30 nM to 81 nM, while the EC₅₀ values for HIV-1 ranged from 450 nM to 890 nM medchemexpress.commedchemexpress.com. A study using a single-cycle assay reported mean EC₅₀ values of 74 nM for HIV-2ROD9 and 890 nM for HIV-1NL4-3 medchemexpress.commedchemexpress.com. In 4-day infections of an immortalized T cell line (CEMss), HIV-2ROD9 showed greater sensitivity, with a mean EC₅₀ of 0.14 nM, which was 30-fold lower than the EC₅₀ of 4.2 nM for HIV-1NL4-3 medchemexpress.commedchemexpress.comtargetmol.com.

Censavudine has also demonstrated full activity against HIV-2 variants harboring single amino acid changes K65R and Q151M in reverse transcriptase medchemexpress.commedchemexpress.com.

Table 1: In Vitro Activity of Censavudine Against HIV-1 and HIV-2

| Virus Type | Assay Type | Cell Line (if specified) | EC₅₀ Range (nM) | Mean EC₅₀ (nM) | Citation |

| HIV-2 | Single-cycle | Not specified | 30 - 81 | - | medchemexpress.commedchemexpress.com |

| HIV-1 | Single-cycle | Not specified | 450 - 890 | - | medchemexpress.commedchemexpress.com |

| HIV-2ROD9 | Single-cycle | Not specified | - | 74 | medchemexpress.commedchemexpress.com |

| HIV-1NL4-3 | Single-cycle | Not specified | - | 890 | medchemexpress.commedchemexpress.com |

| HIV-2ROD9 | 4-day infection | CEMss | - | 0.14 | medchemexpress.commedchemexpress.comtargetmol.com |

| HIV-1NL4-3 | 4-day infection | CEMss | - | 4.2 | medchemexpress.commedchemexpress.comtargetmol.com |

Specific Binding Sites and Allosteric Effects on Reverse Transcriptase

As an NRTI, censavudine's active triphosphate metabolite competes with natural deoxynucleotides for incorporation into the nascent viral DNA chain at the polymerase active site of reverse transcriptase wikipedia.org. Molecular modeling studies suggest that the 4'-ethynyl group of censavudine-5'-triphosphate fits within a hydrophobic pocket in HIV-2 RT that corresponds to the 4' pocket of the HIV-1 enzyme nih.govasm.org. Subtle differences in the positioning of specific amino acid residues in HIV-1 and HIV-2 RT may result in a wider 4' pocket in HIV-2 RT, potentially contributing to the differential sensitivity observed between the two virus types nih.govasm.org. Further biochemical and structural studies are needed to fully elucidate the specific binding sites and potential allosteric effects of censavudine on reverse transcriptase nih.gov.

Cellular Phosphorylation and Active Metabolite Formation of Censavudine

Like other NRTIs, censavudine is a prodrug that requires intracellular phosphorylation by cellular kinases to be converted into its biologically active form, the 5'-triphosphate nih.govgoogle.comjustia.comnih.gov. This triphosphate metabolite is the molecule that competes with natural deoxynucleotides for incorporation by reverse transcriptase nih.govgoogle.comjustia.com. The efficiency of this cellular phosphorylation is crucial for the drug's antiviral activity nih.govacs.org.

Molecular Mechanisms of Antiviral Efficacy Beyond Reverse Transcriptase Inhibition

While the primary mechanism of action for censavudine is the inhibition of reverse transcriptase, some research suggests potential additional mechanisms contributing to its antiviral efficacy google.comnih.govacs.orgpatsnap.comontosight.ai.

Impact on Proviral DNA Biosynthesis

Censavudine's active triphosphate metabolite competes with natural cellular triphosphates that are substrates for proviral DNA synthesis by viral reverse transcriptase google.comjustia.com. By being incorporated into the growing viral DNA strand and causing chain termination, censavudine directly impacts the biosynthesis of proviral DNA nih.govmdpi.comresearchgate.netpatsnap.com. The absence of a 3'-OH group in the incorporated analog prevents further elongation of the DNA chain, thereby halting proviral DNA synthesis wikipedia.orgpatsnap.com. The presence of a 3'-OH group is generally considered important for preventing drug resistance in 4'-modified nucleosides, and its absence in censavudine may play a role in the occurrence of drug resistance nih.govacs.orgpatsnap.com.

Compound Table

Effects on HIV-1 Replication Cycle

As an NRTI, censavudine targets the reverse transcription step of the HIV-1 replication cycle thebodypro.comsharetreck.comresearchgate.netnih.gov. During this crucial stage, the viral reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's DNA sharetreck.comnih.govnih.gov. Censavudine, as a nucleoside analog, is metabolized intracellularly to its active triphosphate form. This active metabolite competes with the natural deoxyribonucleotides and is incorporated into the growing viral DNA chain by reverse transcriptase researchgate.net. The incorporation of the censavudine analog leads to chain termination, preventing the completion of the viral DNA synthesis and thus blocking viral replication sharetreck.com.

Studies have shown that censavudine inhibits both HIV-1 and HIV-2, with varying potencies medchemexpress.comglpbio.commedchemexpress.comtargetmol.com. The mean half-maximal effective concentration (EC50) for censavudine against HIV-1NL4-3 in a single-cycle assay was reported as 890 nM, while against HIV-2ROD9, it was 74 nM medchemexpress.comglpbio.commedchemexpress.comtargetmol.com. In 4-day infections of an immortalized T cell line (CEMss), HIV-2ROD9 showed greater sensitivity to censavudine (EC50 of 0.14 nM) compared to HIV-1NL4-3 (EC50 of 4.2 nM), indicating a 30-fold lower EC50 for HIV-2 glpbio.commedchemexpress.com. Censavudine also demonstrated full activity against HIV-2 variants carrying the K65R and Q151M mutations in reverse transcriptase, which are associated with resistance to some NRTIs glpbio.commedchemexpress.com.

Below is a table summarizing the in vitro activity of Censavudine against HIV-1 and HIV-2:

| Virus Type | Assay Type | Cell Line | Mean EC50 (nM) | Reference |

|---|---|---|---|---|

| HIV-1NL4-3 | Single-cycle assay | N/A | 890 | medchemexpress.comglpbio.commedchemexpress.comtargetmol.com |

| HIV-2ROD9 | Single-cycle assay | N/A | 74 | medchemexpress.comglpbio.commedchemexpress.comtargetmol.com |

| HIV-1NL4-3 | 4-day infection | CEMss | 4.2 | glpbio.commedchemexpress.com |

| HIV-2ROD9 | 4-day infection | CEMss | 0.14 | glpbio.commedchemexpress.com |

Investigation of Censavudine's Mechanism in Neurodegenerative Diseases

Beyond its antiviral properties, censavudine is being investigated for its potential therapeutic mechanisms in various neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Aicardi-Goutières Syndrome (AGS) pharmaceutical-technology.compsp-blog.orgpsp-blog.org. The proposed mechanisms in these conditions often relate to the modulation of protein levels, inhibition of reverse transcriptase activity from sources other than retroviruses, and influence on inflammatory pathways psp-blog.orgnih.govpsp-blog.orgclinicaltrials.eugoogle.compatsnap.com.

Modulation of Hyperphosphorylated Tau Levels

Hyperphosphorylated tau protein is a key pathological hallmark in several neurodegenerative disorders, known collectively as tauopathies, including PSP and Alzheimer's disease nih.govresearchgate.net. In these conditions, tau protein detaches from microtubules and aggregates into neurofibrillary tangles, disrupting neuronal function and leading to cell death nih.gov. Censavudine is being investigated for its potential to reduce levels of hyperphosphorylated tau psp-blog.orgpsp-blog.org. While the precise mechanism by which censavudine might modulate tau phosphorylation is still under investigation, its role as a reverse transcriptase inhibitor is thought to be involved in the context of neuroinflammation and the activity of transposable elements psp-blog.orgnih.gov.

In a Phase 2a clinical trial for PSP, while the trial was primarily designed to assess safety and tolerability, exploratory analyses included the measurement of biomarkers such as neurofilament light chain (NfL), a marker of neuro axonal damage, and interleukin (IL)-6, a marker of inflammation psp-blog.org. Although the clinical symptom scores did not show statistically significant improvement in this small and short trial, there were some encouraging trends in biomarker levels with longer treatment psp-blog.org. Specifically, in groups that switched from placebo or lower doses to a higher dose of censavudine, IL-6 levels declined psp-blog.org. NfL levels in the group receiving the highest dose throughout the trial showed no change, while those on placebo initially worsened and then seemed to stabilize after switching to censavudine psp-blog.org. These biomarker findings, though not statistically significant, suggest a potential influence of censavudine on neuroinflammation and neuronal integrity, which could indirectly relate to tau pathology psp-blog.org.

Inhibition of LINE-1 Reverse Transcriptase

Long interspersed nuclear elements 1 (LINE-1) are retrotransposons present in the human genome that can replicate and insert into new genomic locations using their own reverse transcriptase activity nih.govnih.gov. This activity can lead to genomic instability and has been implicated in the pathogenesis of various diseases, including certain neurodegenerative disorders and age-associated inflammation nih.govgoogle.comnih.gov. Censavudine has been shown to inhibit LINE-1 reverse transcriptase activity nih.govgoogle.com.

Comparative assessments of several reverse transcriptase inhibitors have demonstrated that censavudine exhibits a superior ability to inhibit both mouse and human LINE-1 activity google.com. This inhibitory effect on LINE-1 reverse transcriptase is considered a key mechanism by which censavudine might exert therapeutic effects in neurodegenerative diseases where LINE-1 activity is thought to contribute to the pathology nih.govgoogle.com. By inhibiting LINE-1 reverse transcription, censavudine may reduce the accumulation of LINE-1 reverse transcripts and subsequent inflammatory responses or genomic disruptions nih.govgoogle.com.

Influence on Interferon Signaling Pathways in Aicardi-Goutières Syndrome

Aicardi-Goutières Syndrome (AGS) is a rare genetic disorder characterized by an overactive immune response, particularly involving type I interferon signaling clinicaltrials.euclinicaltrials.eufrontiersin.orgbalkanmedicaljournal.org. This inappropriate activation of interferon pathways leads to neuroinflammation and severe neurological symptoms clinicaltrials.euclinicaltrials.eufrontiersin.orgbalkanmedicaljournal.org. Censavudine is being studied for its potential to modulate this overactive immune response in AGS pharmaceutical-technology.comclinicaltrials.eupatsnap.com.

The main goal of clinical trials investigating censavudine in AGS is to demonstrate a proof-of-mechanism by reducing the interferon (IFN) score clinicaltrials.eu. The IFN score is a measure of immune system activity based on the expression of interferon-stimulated genes clinicaltrials.eu. While the exact mechanism by which censavudine influences interferon signaling in AGS is still being studied, it is believed that its action as a reverse transcriptase inhibitor may interfere with the generation of endogenous nucleic acids that can trigger these inflammatory pathways clinicaltrials.eufrontiersin.org. In AGS, mutations in various genes can lead to the accumulation of self-derived nucleic acids, which are then sensed by the innate immune system, leading to the chronic activation of type I interferons frontiersin.orgbalkanmedicaljournal.org. By inhibiting reverse transcriptase activity, potentially including that of LINE-1 or other endogenous retroelements, censavudine may reduce the production of these immunostimulatory nucleic acids, thereby lowering the elevated interferon score and potentially alleviating the associated neuroinflammation and symptoms clinicaltrials.eugoogle.compatsnap.comclinicaltrials.eufrontiersin.org.

Censavudine, also known by its synonyms Festinavir, OBP-601, and BMS-986001, is an investigational nucleoside analog and a nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV infection. medchemexpress.comwikipedia.orgthebodypro.com Its chemical structure is similar to the FDA-approved NRTI stavudine (B1682478). thebodypro.com Preclinical research, particularly in vitro studies, has focused on evaluating its antiviral potency, selectivity, and resistance profile.

Preclinical Research and in Vitro Studies of Censavudine

Pharmacological Characterization in Preclinical Models

In Vitro and In Vivo Pharmacokinetic Analysis

Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted. As part of the development process for censavudine, studies have been conducted using labeled analogs to support human absorption, distribution, metabolism, and excretion (ADME) studies nih.gov. A carbon-14 (B1195169) labeled analog of censavudine was synthesized for use in a human ADME study nih.gov. Additionally, a stable isotope-labeled analog was synthesized to serve as a mass spectrum internal standard in bioanalytical assays for quantifying drug concentrations in biological samples nih.gov.

In rats, pharmacokinetic parameters of censavudine (BMS-986001) were assessed using dried blood spot (DBS) and plasma assays. The ratios of the area under the curve from 0 to 24 hours (AUC0-24h) and maximum observed concentration (Cmax) in DBS compared to plasma were consistent across different dose groups, ranging from 0.83-0.91 for AUC0-24h and 0.81-0.97 for Cmax. The time to reach maximum concentration (Tmax) in both rat DBS and plasma was approximately 1 hour medchemexpress.com.

Drug Metabolism Studies

Investigations into the metabolism of censavudine are essential for understanding its fate within the body. While specific detailed metabolic pathways for censavudine in preclinical models were not extensively detailed in the search results, the synthesis of a carbon-14 labeled analog was undertaken specifically for use in human ADME studies, which include the assessment of drug metabolism nih.gov. This suggests that metabolism is a key aspect being investigated in the preclinical and clinical development of censavudine.

Cellular and Molecular Impact Studies

Effects on Cellular Permeability and Bioavailability

The introduction of 4'-substituents in modified nucleosides like censavudine can influence their properties, including cellular permeability and bioavailability patsnap.comnih.govacs.org. These modifications can make the nucleosides more lipophilic, thereby improving cell permeability and bioavailability patsnap.comnih.govacs.org. Steric hindrance between the 4'-substituent and the 3'-OH group can alter the furanose conformation, potentially impacting how the molecule is recognized by intracellular enzymes nih.govacs.org.

In Vitro Toxicity Assessments

In vitro studies are conducted to assess the potential toxicity of a compound at the cellular level. Modified nucleosides, in general, are often designed to be less easily recognized by important intracellular enzymes as substrates, which can contribute to lower toxicity patsnap.comnih.govacs.org. Censavudine is reported to be a derivative of stavudine (B1682478) (d4T) but is considered less toxic medkoo.comthebodypro.comprobes-drugs.org. While detailed in vitro toxicity data with specific parameters like CC50 values for Censavudine across various cell lines were not prominently featured in the search results within the allowed sources, the general principle that modified nucleosides can exhibit low toxicity due to reduced recognition by intracellular enzymes has been noted in the context of 4'-modified nucleosides, a class to which censavudine belongs patsnap.comnih.govacs.org. Some studies on other compounds mention assessing toxicity and antiviral efficacy using cell lines like HeLa P4 mdpi.com.

Clinical Research and Therapeutic Applications of Censavudine

Clinical Development Phases and Study Designs

The clinical development of censavudine has included studies in both infectious diseases and neurology. patsnap.comthebodypro.comoncolys.comfbri-kobe.org

Censavudine was studied in Phase IIb clinical trials for the treatment of treatment-naïve HIV-1-infected subjects. patsnap.comthebodypro.comthebodypro.com One such study was a randomized, controlled, partially blinded clinical trial designed to investigate the efficacy and dose-response of the compound. patsnap.comthebodypro.com This trial also included a subsequent open-label period. patsnap.comthebodypro.com While Phase IIb studies for HIV were completed, the development for this indication was discontinued (B1498344), with one source citing the success of other therapies like tenofovir (B777) alafenamide. oncolys.comnih.gov

More recently, censavudine has been investigated in Phase IIa clinical trials for neurodegenerative diseases. oncolys.comfbri-kobe.orgthebodypro.comnih.govpsp-blog.orgpsp-blog.orgamylyx.comclinicaltrialsregister.eumarketscreener.comlarvol.comferrer.com These studies have targeted conditions such as Progressive Supranuclear Palsy (PSP) and C9orf72-related Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). fbri-kobe.orgpsp-blog.orgpsp-blog.orglarvol.com Phase IIa trials are typically designed to assess the safety and tolerability of a drug, but they also provide initial insights into potential efficacy. psp-blog.orgpsp-blog.org For neurodegenerative diseases, these trials are often relatively small in size and of limited duration. psp-blog.orgpsp-blog.org

Clinical trials involving censavudine have incorporated several standard design elements. Studies have been conducted as randomized, controlled trials, including those that were partially blinded or double-blind. patsnap.comthebodypro.comfbri-kobe.orgthebodypro.comnih.govfrontiersin.orgretrotope.comonderzoekmetmensen.nlpainphysicianjournal.comi-base.info The use of a placebo control group is a common feature in these trials to help determine the effect of the investigational drug compared to no active treatment. fbri-kobe.orgpsp-blog.orgpsp-blog.orgretrotope.compainphysicianjournal.comi-base.info Many studies have also included an open-label extension phase, allowing participants to continue receiving the treatment after the initial controlled period. patsnap.comthebodypro.compsp-blog.orgpsp-blog.orgclinicaltrialsregister.euclinicaltrialsregister.eutheaftd.org This extension phase can provide longer-term data. clinicaltrialsregister.euclinicaltrialsregister.eu

Phase IIa Studies for Neurodegenerative Diseases

Efficacy Endpoints in Clinical Trials

Efficacy endpoints are measures used in clinical trials to determine if a treatment is having a beneficial effect. fda.gov These endpoints vary depending on the disease being studied.

In clinical trials for HIV-1 infection, a primary efficacy endpoint is typically the proportion of participants achieving a certain level of viral suppression. fda.gov This is often measured by the percentage of participants with HIV-1 RNA levels below the lower limit of quantification (e.g., less than 50 copies/mL) at specific time points, such as 48 weeks. fda.govresearchgate.netmerck.com Censavudine demonstrated antiviral activity in these studies. thebodypro.comncats.io

Biomarker Changes in Neurodegenerative Diseases (e.g., Neurofilament Light Chain, IL-6, Interferon Score)

Research into Censavudine has explored its potential impact on biomarkers associated with neurodegenerative diseases, particularly in the context of HIV-associated neurocognitive disorders (HAND) or other neurological conditions where neuroinflammation and axonal damage are present. Neurofilament light chain (NfL) is recognized as a biomarker of axonal damage in various central nervous system diseases, including neuroinflammatory conditions. researchgate.netnih.gov Elevated levels of NfL in cerebrospinal fluid (CSF) and plasma have been observed in conditions such as multiple sclerosis and Parkinson's disease, correlating with disease progression. nih.govroche.com Interleukin-6 (IL-6) is an inflammatory cytokine that has also been studied as a biomarker in neuroinflammatory and neurodegenerative contexts, with elevated levels noted in conditions like neuro-psychiatric lupus and Parkinson's disease. researchgate.netroche.comnih.gov While studies have investigated these biomarkers in neurological diseases and in the context of other antiretroviral therapies and investigational drugs for neurodegenerative conditions researchgate.netnih.govroche.comnih.govencyclopedia.pubclinicaltrialsarena.comquanterix.com, specific detailed findings on the direct impact of Censavudine on neurofilament light chain, IL-6, or interferon scores in human clinical trials for neurodegenerative diseases were not prominently available in the search results. One source mentions Censavudine in the context of potential treatments for Frontotemporal Dementia (FTD) and Amyotrophic Lateral Sclerosis (ALS), conditions where NfL is a relevant biomarker encyclopedia.pubclinicaltrialsarena.com, suggesting that biomarker changes like NfL could be part of the evaluation in such studies.

Pharmacokinetic and Pharmacodynamic Evaluations in Humans

Pharmacokinetic (PK) and pharmacodynamic (PD) evaluations are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the human body, as well as its biochemical and physiological effects. googleapis.comglobalhealthsciencegroup.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Drug Levels in Biological Samples (e.g., Plasma, Cerebrospinal Fluid)

Measuring drug levels in biological samples like plasma and cerebrospinal fluid (CSF) is important for understanding drug exposure and penetration into the central nervous system (CNS). encyclopedia.pubjustia.comhivguidelines.orgmdpi.com Adequate drug concentrations in the CSF are particularly relevant for treating HIV-associated neurological complications. Studies on other antiretroviral drugs have shown varying levels of penetration into the CSF. mdpi.comresearchgate.netnih.gov Some antiretrovirals demonstrate good correlation between plasma and CSF concentrations, while others show lower CSF levels or poor penetration of the blood-brain barrier (BBB). mdpi.com Factors such as inflammation and the integrity of the BBB can influence antiretroviral drug levels in the CSF. mdpi.com Although Censavudine has been mentioned in the context of CSF studies and neurodegenerative conditions encyclopedia.pub, specific data detailing Censavudine drug levels in human plasma and CSF, including CSF-to-plasma ratios, were not found within the provided search results. Research on other investigational drugs for neurodegenerative conditions has included CSF sampling to assess brain penetrance. clinicaltrialsarena.com

Considerations for Combination Therapies

The use of combination antiretroviral therapy (cART) is the standard of care for HIV infection, leveraging the synergy between different agents and minimizing the development of drug resistance. hivguidelines.orgnih.gov

Synergy with Other Antiretroviral Agents

Combining antiretroviral agents with different mechanisms of action can lead to pharmacodynamic synergy, where the combined effect is greater than the sum of the individual drug effects. hivguidelines.org This synergy is crucial for effectively suppressing viral replication and preventing resistance. hivguidelines.org While the principle of synergy in ART combinations is well-established hivguidelines.orgmdpi.com, specific data on the synergistic activity of Censavudine when combined with other classes of antiretroviral agents (e.g., protease inhibitors, integrase inhibitors, non-nucleoside reverse transcriptase inhibitors) was not explicitly detailed in the provided search results concerning Censavudine itself. Studies on other investigational drugs in combination have explored synergy using in vitro models. mdpi.com

Potential for Drug-Drug Interactions

Drug-drug interactions (DDIs) are a significant consideration in combination therapy, particularly in the context of HIV treatment where patients often take multiple medications for HIV and comorbidities. hivguidelines.orgnih.govhiv.govuspharmacist.com DDIs can lead to altered drug exposure, potentially increasing toxicity or reducing efficacy. nih.govhiv.gov Many antiretroviral drugs are metabolized by the cytochrome P450 enzyme system, making them susceptible to interactions with other drugs that induce or inhibit these enzymes. nih.govhiv.govuspharmacist.com While the general principles of drug interactions with antiretrovirals are well-documented hivguidelines.orgnih.govhiv.govuspharmacist.com, specific information regarding the potential for drug-drug interactions involving Censavudine and other antiretroviral agents or co-administered medications was not found in the provided search results. Evaluating potential interactions is a critical step in the development of new antiretroviral drugs. hiv.gov

Post-Clinical Development Status and Future Directions

Censavudine, also known by development codes such as BMS-986001, OBP-601, and TPN-101, is a nucleoside reverse transcriptase inhibitor (NRTI) that was initially investigated for the treatment of HIV-1 infection. pharmaceutical-technology.comglobaldata.comspringer.com While its development for HIV-1 has been discontinued, Censavudine is currently being explored for its potential therapeutic applications in various neurodegenerative diseases. pharmaceutical-technology.comglobaldata.comspringer.com

Discontinuation from HIV-1 Development

Censavudine was under development for the treatment of HIV-1 infection and reached Phase 2b clinical trials. oncolys.compatsnap.com Oncolys BioPharma, which originally obtained global rights from Yale University, sub-licensed the compound to Bristol-Myers Squibb in 2010. oncolys.com Although Phase 2b study results indicated that Censavudine was well-tolerated and efficacious, development for HIV-1 was ceased considering the prevailing market conditions. oncolys.com One source specifically mentions that Censavudine was discontinued in 2015 due to the success of tenofovir alafenamide, which demonstrated better clinical efficacy and safety profiles. nih.gov

Repurposing for Neurodegenerative Diseases

Following the discontinuation of its development for HIV-1, Censavudine is being repurposed for the treatment of neurodegenerative diseases. pharmaceutical-technology.comglobaldata.comoncolys.com This repurposing strategy is being pursued by Transposon Therapeutics, which obtained an exclusive worldwide license for Censavudine from Oncolys BioPharma. oncolys.com

The rationale behind repurposing Censavudine for neurodegenerative diseases is linked to its mechanism of action as a reverse transcriptase inhibitor. pharmaceutical-technology.comglobaldata.comspringer.com It is designed to inhibit the LINE-1 reverse transcriptase, an enzyme involved in activating transposable elements. alsnewstoday.comtransposonrx.com This inhibition is believed to potentially ease inflammation and neurodegeneration. alsnewstoday.com LINE-1 reverse transcriptase is reported to be more active in individuals carrying C9orf72 mutations, which are a common genetic cause of both Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). alsnewstoday.com

Censavudine (TPN-101) is currently under clinical development by Transposon Therapeutics for several neurodegenerative conditions, including:

Amyotrophic Lateral Sclerosis (ALS) pharmaceutical-technology.comglobaldata.comnih.govtransposonrx.com

Aicardi-Goutières Syndrome (AGS) pharmaceutical-technology.comglobaldata.comspringer.comclinicaltrials.eu

Progressive Supranuclear Palsy (PSP) pharmaceutical-technology.comglobaldata.comspringer.comtransposonrx.com

Frontotemporal Dementia (FTD) pharmaceutical-technology.comglobaldata.comspringer.comtransposonrx.com

Alzheimer's Disease pharmaceutical-technology.comglobaldata.comtransposonrx.comgoogle.com

Clinical trials are underway to evaluate the safety and efficacy of Censavudine in these indications. For instance, a Phase 2a trial was initiated in 2021 to assess Censavudine in adults with C9orf72-associated ALS/FTD. alsnewstoday.com Additionally, Censavudine is in Phase 2 trials for PSP and ALS/FTD associated with the C9orf72 gene expansion. nih.gov Results from a PSP trial indicated reductions in CSF NfL and dose-related reductions in interleukin 6 (IL-6) cytokine levels, along with a stabilization of clinical symptoms in fully treated patients as measured by the PSP Rating Scale (PSPRS) between week 24 and 48. nih.gov Promising exploratory Phase 2 results are reported to support Phase 3 evaluation in PSP and ALS, as well as the initiation of studies in Alzheimer's Disease. transposonrx.com

Synthesis of Labeled Censavudine Analogs for Research The synthesis of labeled Censavudine analogs is a crucial aspect of its research and development, enabling detailed studies of its pharmacokinetics and biological interactionspatsnap.comnih.gov.

Stable Isotope Labeled Synthesis for Bioanalytical Assays In addition to carbon-14 (B1195169) labeling, a stable isotope labeled analog of Censavudine was synthesizedpatsnap.comnih.gov. Stable isotope labeling, such as with deuterium (B1214612), is commonly used to create internal standards for bioanalytical assayswindows.net. These labeled analogs help in the accurate quantification of the drug concentration in biological samples using techniques like mass spectrometrypatsnap.comnih.govwindows.net. Deuterium labeled Censavudine was synthesized in a two-step process starting from [D₄]-thymine, achieving a 68% overall yieldpatsnap.comnih.gov. A total of 237 mg of this material was prepared with a UV purity of 99%patsnap.comnih.gov.

Table 1: Synthesis of Labeled Censavudine Analogs

| Labeled Analog | Starting Material | Number of Steps | Overall Yield | Amount Prepared | Specific Activity | Purity (UV/Radiochemical) | Purpose |

| Carbon-14 Censavudine | Carbon-14 labeled trimethylsilylacetylene | 10 | 9% | 4.44 mCi | 0.25 μCi/mg | 99% | Human ADME studies |

| Deuterium Censavudine | [D₄]-thymine | 2 | 68% | 237 mg | Not specified | 99% (UV) | Mass spectrum internal standard for bioanalysis |

Advanced Bioanalytical Techniques for Censavudine Quantification Accurate quantification of Censavudine in biological samples is essential for pharmacokinetic and other studies. Advanced bioanalytical techniques are employed for this purposepatsnap.comnih.govfrontiersin.org. Hyphenated techniques, which combine separation methods with detection methods, are commonly used in bioanalysis due to their sensitivity, selectivity, and efficiencyfrontiersin.orgomicsonline.org. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are widely utilized for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, and urinefrontiersin.orgomicsonline.orgresearchgate.net. These techniques are capable of analyzing compounds even in complex biological samples and at low concentrationsomicsonline.orgresearchgate.net. The synthesis of stable isotope-labeled Censavudine provides a valuable internal standard for these mass spectrometry-based bioanalytical assays, ensuring accurate quantificationpatsnap.comnih.govwindows.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmaceutical research for the identification and quantification of compounds in complex matrices. mdpi.comresearchgate.netresearchgate.net While specific detailed applications of LC-MS/MS solely focused on Censavudine in publicly available literature are limited within the search results, the technique is generally applied in drug development for pharmacokinetics (PK) and pharmacodynamics (PD) studies, as well as for the identification of metabolites. mdpi.comresearchgate.net LC-MS/MS offers high sensitivity, selectivity, and the ability to provide accurate mass measurements and fragmentation patterns, which are crucial for analyzing drugs and their related substances in biological samples. researchgate.netspectroscopyonline.com The use of LC-MS/MS is considered vital for rapid and complete analysis in pharmacotoxicological and forensic cases, including therapeutic drug monitoring. mdpi.comresearchgate.net

Use of Internal Standards in Assays

Internal standards are critical components in quantitative analytical methods, particularly in mass spectrometry-based assays like LC-MS/MS, to ensure accuracy and reproducibility. acs.org They help to account for variations that can occur during sample preparation, injection, and analysis. In the context of Censavudine research, stable isotope-labeled analogs have been synthesized specifically for use as mass spectrum internal standards in bioanalytical assays. patsnap.comnih.gov These labeled analogs are chemically identical to the target analyte (Censavudine) but contain heavier isotopes (such as Carbon-14 or Deuterium), causing them to have a different mass-to-charge ratio while behaving similarly through the analytical process. patsnap.comnih.gov The synthesis of Carbon-14 labeled Censavudine and deuterium labeled Censavudine has been reported, with details on their preparation and purity, indicating their suitability for use as internal standards in studies, including human clinical studies. patsnap.comnih.gov

Data on Synthesized Labeled Censavudine Analogs

| Labeled Analog | Synthesis Yield | Radiochemical/UV Purity | Specific Activity (C-14) | Amount Prepared (Deuterium) |

| Carbon-14 Labeled Censavudine | 9% | 99% | 0.25 μCi/mg | N/A |

| Deuterium Labeled Censavudine | 68% | 99% | N/A | 237 mg |

Advanced Research Methodologies and Techniques Applied to Censavudine

Computational Modeling and In Silico Analysis of Censavudine

Computational modeling and in silico analysis represent powerful approaches in contemporary drug discovery and development, offering predictive insights into the behavior and interactions of chemical compounds. jpionline.orgpremier-research.commdpi.com These computational techniques can significantly expedite the process of identifying and optimizing potential therapeutic candidates, contributing to reductions in both the time and cost associated with drug research. jpionline.orgpremier-research.commdpi.com Common in silico methodologies encompass techniques such as homology modeling, molecular docking, molecular dynamics simulations, and the development of quantitative structure-activity relationship (QSAR) models. jpionline.org Although detailed reports specifically on the computational modeling of Censavudine were not extensively found in the provided search results, these in silico methods are broadly applied in the pharmaceutical field to predict how a drug might interact with its biological targets, analyze its structural characteristics, and guide the development of optimal formulations. jpionline.orgcoriolis-pharma.com The integration of computational predictions with experimental validation is considered crucial for establishing the reliability and practical applicability of drug candidates identified through these methods. jpionline.org Furthermore, in silico modeling can be utilized to simulate complex biological systems, allowing for the prediction of the effects of potential pharmacological interventions. premier-research.commdpi.com

Q & A

Q. How should experimental designs be structured to evaluate Censavudine’s selectivity for viral vs. host polymerases?

- Answer : Use in vitro enzymatic assays with purified HIV reverse transcriptase (RT) and human DNA polymerases (e.g., Pol γ, Pol β) to measure inhibition kinetics (Ki values). Include positive controls (e.g., Zidovudine) and negative controls (untreated RT/polymerases) to assess specificity. Mitochondrial toxicity assays (e.g., lactate production in HepG2 cells) are recommended to evaluate off-target effects .

Q. What methodologies are optimal for synthesizing Censavudine in laboratory settings?

- Answer : The synthesis involves a multi-step pathway starting from levoglucosenone derivatives, as illustrated in the reaction flowchart (e.g., TMS-Li-mediated alkylation at -40°C in THF) . Researchers must optimize reaction conditions (temperature, solvent purity) and validate intermediates via NMR and mass spectrometry. Scalability challenges, such as protecting group strategies for hydroxyl moieties, should be addressed through iterative design-of-experiments (DoE) approaches.

Advanced Research Questions

Q. How can researchers resolve contradictions in Censavudine’s reported EC50 values across different HIV clades?

- Answer : Discrepancies may arise from clade-specific RT mutations or assay variability (e.g., cell lines, viral load quantification methods). Standardize assays using WHO-recommended HIV strains and replicate experiments across independent labs. Meta-analyses of published EC50 data, stratified by clade and experimental conditions, can identify confounding variables .

Q. What experimental strategies address Censavudine’s reduced efficacy against thymidine analog-associated mutations (TAMs)?

- Answer : Combine Censavudine with non-thymidine analogs (e.g., Tenofovir) in in vitro combination index assays to assess synergistic effects. Structural studies (e.g., RT co-crystallography with Censavudine-TP) can identify steric clashes caused by TAMs like K65R. Site-directed mutagenesis followed by phenotypic resistance testing is critical for mapping mutation-specific impacts .

Q. How should longitudinal studies be designed to evaluate Censavudine’s mitochondrial toxicity in preclinical models?

- Answer : Use primary human lymphocytes or transgenic mouse models (e.g., Pol γ mutator models) to monitor lactate/pyruvate ratios, mtDNA depletion (via qPCR), and electron transport chain activity over 6–12 months. Compare results with known mitochondrial toxicants (e.g., Stavudine) and include rescue experiments with nicotinamide supplementation .

Q. What computational approaches predict Censavudine’s binding affinity to novel RT variants?

- Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) with homology-modeled RT structures can identify resistance-conferring mutations. Free energy perturbation (FEP) calculations and MM-GBSA scoring validate predicted binding affinities. Cross-validate with experimental IC50 data from enzymatic assays .

Methodological Guidance

- Data Integrity : Ensure replication of key findings (e.g., EC50 values) across ≥3 independent experiments. Use blinded data analysis to minimize bias .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research, including detailed sample size justifications and humane endpoints .

- Synthesis Reproducibility : Publish detailed reaction protocols (e.g., equivalents of reagents, purification gradients) and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.